Cas no 81026-63-3 (Enisoprost)
Enisoprost structure
Product Name:Enisoprost
CAS No:81026-63-3
MF:C22H36O5
MW:380.51824760437
CID:721648
PubChem ID:5311219
Update Time:2025-04-19
Enisoprost Chemical and Physical Properties
Names and Identifiers
-
- ENISOPROST
- Prosta-4,13-dien-1-oic acid,11,16-dihydroxy-16-methyl-9-oxo-,methyl ester,(4Z,11alpha,13E)-(+-)
- J85F4K48Q1
- Enisoprostum
- methyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)hept-4-enoate
- Enisoprostum [Latin]
- Enisoprost [USAN:INN]
- Enisoprost (USAN/INN)
- (+-)-Methyl (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E)-(4RS)-4-hydroxy-4-methyl-1-octenyl)-5-oxocyclopentyl)-4-heptenoate
- methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
- N921
- D03999
- Q2
- ENISOPROST [USAN]
- ENISOPROST [INN]
- HY-105052
- CS-0024822
- PROSTA-4,13-DIEN-1-OIC ACID, 11,16-DIHYDROXY-16-METHYL-9-OXO-, METHYL ESTER, (4Z,11.ALPHA.,13E)-(+/-)-
- SCHEMBL564012
- 81026-63-3
- Q27281331
- DTXSID201021627
- (+/-)-METHYL (Z)-7-((1R,2R,3R)-3-HYDROXY-2-((E)-(4RS)-4-HYDROXY-4-METHYL-1-OCTENYL)-5-OXOCYCLOPENTYL)-4-HEPTENOATE
- Prosta-4,13-dien-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, methyl ester, (4Z,11alpha,13E)-(+-)-
- SC 34301
- SC-34301
- 11,16-dihydroxy-16-methyl-9-oxoprost-4,13-dien-1-oic acid
- CHEMBL266979
- ENISOPROST [MART.]
- UNII-J85F4K48Q1
- Enisoprost
-
- Inchi: 1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1
- InChI Key: CIBHDGPIOICRGX-ZQCHCGQNSA-N
- SMILES: O[C@@H]1CC([C@H](CC/C=C\CCC(=O)OC)[C@H]1/C=C/CC(C)(CCCC)O)=O
Computed Properties
- Exact Mass: 380.25600
- Monoisotopic Mass: 380.256
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 13
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 83.8
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 490.2±45.0 °C at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.536
- PSA: 83.83000
- LogP: 3.72960
- Vapor Pressure: 0.0±2.8 mmHg at 25°C
Enisoprost Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Enisoprost Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E555750-1mg |
Enisoprost |
81026-63-3 | 1mg |
$844.00 | 2023-05-18 | ||
| TRC | E555750-5mg |
Enisoprost |
81026-63-3 | 5mg |
$4070.00 | 2023-05-18 | ||
| TRC | E555750-10mg |
Enisoprost |
81026-63-3 | 10mg |
$7394.00 | 2023-05-18 | ||
| TRC | E555750-25mg |
Enisoprost |
81026-63-3 | 25mg |
$ 23000.00 | 2023-09-07 |
Enisoprost Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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